molecular formula C3H5NO B564816 Acrylamide-d5 CAS No. 108152-65-4

Acrylamide-d5

Cat. No.: B564816
CAS No.: 108152-65-4
M. Wt: 76.11
InChI Key: HRPVXLWXLXDGHG-LUPFFDCSSA-N
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Description

Acrylamide-d5 is a deuterated form of acrylamide, where five hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry. Acrylamide itself is a vinyl-substituted primary amide, known for its applications in polymer synthesis and its presence as a contaminant in certain thermally processed foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylamide-d5 can be synthesized through the deuteration of acrylamide. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the reaction of acrylonitrile with deuterium oxide (D2O) under specific conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchanges efficiently. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acrylamide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Polyacrylamide: From polymerization.

    Acrylic Acid Derivatives: From oxidation.

    Amines: From reduction.

Scientific Research Applications

Acrylamide-d5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

    Mass Spectrometry: Used as an internal standard to quantify acrylamide in various samples.

    Biological Studies: Helps in tracing metabolic pathways and studying protein interactions.

    Medical Research: Investigates the effects of acrylamide exposure and its potential health risks.

    Industrial Applications: Used in the synthesis of deuterated polymers for specialized applications.

Mechanism of Action

Acrylamide-d5 exerts its effects primarily through its electrophilic nature. It can form adducts with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound is known to induce oxidative stress, neurotoxicity, and carcinogenicity through these interactions. The molecular targets include sulfhydryl groups in proteins and nucleophilic sites in DNA .

Comparison with Similar Compounds

    Acrylamide: The non-deuterated form, widely studied for its toxicological effects.

    Methacrylamide: Similar structure but with a methyl group, leading to different reactivity.

    N,N’-Methylenebisacrylamide: Used in polymer cross-linking

Uniqueness of Acrylamide-d5: The primary uniqueness of this compound lies in its isotopic labeling, which makes it invaluable for precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and tracing in complex biological and chemical systems .

Properties

IUPAC Name

N,N,2,3,3-pentadeuterioprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVXLWXLXDGHG-LUPFFDCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(=O)N([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108152-65-4
Record name 108152-65-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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